molecular formula C7H14O2 B584799 Heptanoic-7,7,7-D3 acid CAS No. 156779-04-3

Heptanoic-7,7,7-D3 acid

Cat. No.: B584799
CAS No.: 156779-04-3
M. Wt: 133.205
InChI Key: MNWFXJYAOYHMED-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptanoic-7,7,7-D3 acid is a stable isotope-labeled analog of heptanoic acid, a medium-chain fatty acid. This compound is commonly used as a tracer in metabolic studies to investigate the metabolism of fatty acids in humans and animals. It has a molecular formula of C7H11D3O2 and a molecular weight of 133.2 g/mol .

Scientific Research Applications

Heptanoic-7,7,7-D3 acid has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to investigate the metabolism of fatty acids and other compounds.

    Biology: Employed in studies related to lipid metabolism and the role of fatty acids in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of stable isotope-labeled standards for analytical methods and quality control.

Safety and Hazards

Heptanoic-7,7,7-D3 acid is very corrosive . Contact may likely burn skin, eyes, and mucous membranes . It may be toxic by ingestion, inhalation, and skin absorption .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptanoic-7,7,7-D3 acid can be synthesized through the deuteration of heptanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high yields and purity. The product is then purified through distillation and crystallization techniques to obtain the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Heptanoic-7,7,7-D3 acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form heptanoic acid derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce heptanol derivatives.

    Substitution: Substitution reactions involve the replacement of the carboxyl group with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products: The major products formed from these reactions include heptanoic acid derivatives, heptanol derivatives, and various substituted heptanoic acids .

Mechanism of Action

The mechanism of action of Heptanoic-7,7,7-D3 acid involves its incorporation into metabolic pathways where it mimics the behavior of natural heptanoic acid. It serves as a substrate for enzymes involved in fatty acid metabolism, allowing researchers to track its metabolic fate using mass spectrometry and other analytical techniques . The molecular targets include enzymes such as acyl-CoA synthetase and fatty acid desaturase .

Comparison with Similar Compounds

Heptanoic-7,7,7-D3 acid is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Heptanoic acid: The non-labeled analog of this compound, used in various industrial applications.

    Hexanoic acid: A shorter-chain fatty acid with similar chemical properties but different metabolic pathways.

    Octanoic acid: A longer-chain fatty acid with distinct biological roles and applications.

The isotopic labeling of this compound makes it particularly valuable for tracing metabolic pathways and studying the dynamics of fatty acid metabolism.

Properties

IUPAC Name

7,7,7-trideuterioheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWFXJYAOYHMED-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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